{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride
Overview
Description
“{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, imidazole compounds in general have been synthesized through various methods . For instance, one method involves the reaction of enone with thiourea . Another method involves the preparation of (2-((1 H-benzo[d]imidazol-2-yl)methylthio)-1 H-benzo[d]imidazol-6-yl)(phenyl)methanone and its Pd complex .Scientific Research Applications
Synthesis and Transformations in Medicinal Chemistry : This compound has been involved in the synthesis of various derivatives with potential medicinal applications. For example, it has been used in the synthesis of novel functionalized hydantoin derivatives and their conversion to 5-(Z) arylidene-4H-imidazoles, which are important in medicinal chemistry (Kamila, Ankati, & Biehl, 2011). Similarly, research on the synthesis of some new benzimidazole–thiazole derivatives as anticancer agents involves similar compounds (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Chemical Analysis and Structural Evaluation : The compound has been subject to chemical analysis and structural evaluation, as seen in studies like the DFT, molecular docking, and experimental FT-IR, FT-Raman, NMR inquiries on similar imidazole derivatives (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Application in Organic Synthesis : It plays a role in organic synthesis, particularly in the creation of heterocycles which have broad biological activities. This can be seen in the efficient synthesis of substituted 2-thiohydantoins using similar compounds (Sundaram, Venkatesh, Ila, & Junjappa, 2007).
Synthesis of Heteroaryl Azo Dyes : This compound has been used in the synthesis of new heteroaryl azo dyes, highlighting its role in colorant chemistry (Panchal & Chaudhari, 2016).
Synthesis of Energetic Materials : The compound has also been investigated in the synthesis of nitrogen-rich imidazole, triazole, and tetrazole-based compounds, which have potential applications in gas generators and other energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, leading to diverse biological responses.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes induced by this compound would depend on its specific targets.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to induce various molecular and cellular responses, depending on their specific targets and modes of action .
Properties
IUPAC Name |
(3-methyl-2-methylsulfanylimidazol-4-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-9-5(3-7)4-8-6(9)10-2;;/h4H,3,7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGNBNADBWVDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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